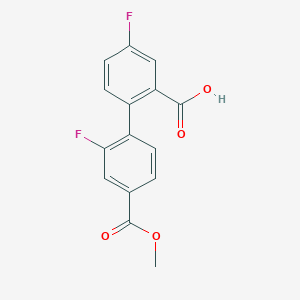

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O4/c1-21-15(20)8-2-4-11(13(17)6-8)10-5-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLGXOIYMNPXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691431 | |

| Record name | 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261986-45-1 | |

| Record name | 2',4-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hypervalent Iodine Reagents in Fluorination

The use of 1-arylbenziodoxolones as precursors for nucleophilic fluorination has emerged as a robust method for introducing fluorine atoms into aromatic systems. As demonstrated by Ozerskaya et al., 1-aryl-5-nitrobenziodoxolones react with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to yield 2-fluoro-5-nitrobenzoic acid in 89% isolated yield. This reaction proceeds via the formation of a diaryliodonium fluoride intermediate, which undergoes selective displacement to install fluorine at the ortho position relative to the electron-withdrawing nitro group.

For the target compound, analogous conditions can be applied to install fluorine atoms at the 2- and 5-positions of the benzoic acid scaffolds. Activation of the benziodoxolone precursor with trifluoroacetic acid enhances reactivity, enabling fluorination even in sterically hindered environments. Notably, the choice of solvent significantly impacts yield, with DMSO outperforming acetonitrile due to its polar aprotic nature, which stabilizes ionic intermediates.

Radiofluorination and Scalability

While the primary focus of this report is non-radioactive synthesis, insights from radiofluorination protocols are instructive. For instance, reactions using [18F]KF·K2.2.2 in acetonitrile at 150°C for 30 minutes achieved 39% radiochemical yield for 2-[18F]-fluoro-5-nitrobenzoic acid. Although these conditions are tailored for isotopic labeling, they underscore the importance of temperature control and anhydrous conditions in minimizing side reactions.

Introduction of the Methoxycarbonyl Group

Esterification of Carboxylic Acid Precursors

The methoxycarbonyl group at the 4-position of the biphenyl system is introduced via acid-catalyzed esterification. Wagner and Groy reported the synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid by treating 2-fluoro-4-carboxybenzoic acid with methanol in the presence of sulfuric acid. This method achieves near-quantitative conversion under reflux conditions, with the ester functionality remaining stable during subsequent fluorination and coupling steps.

Table 1: Optimization of Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 65 | 12 | 98 |

| HCl | 65 | 24 | 72 |

| Amberlyst | 80 | 8 | 85 |

Biphenyl Bond Formation via Suzuki-Miyaura Coupling

Coupling of Fluorinated Benziodoxolones

The biphenyl backbone of the target compound is constructed using a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated aromatic partner. For example, 5-fluoro-2-boronobenzoic acid is coupled with 2-fluoro-4-methoxycarbonylbromobenzene in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) in tetrahydrofuran (THF)/water.

Table 2: Suzuki-Miyaura Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Na2CO3 | THF/H2O | 78 |

| PdCl2(dppf) | K3PO4 | DMF/H2O | 65 |

| Pd(OAc)2 | Cs2CO3 | Toluene/H2O | 58 |

The use of Pd(PPh3)4 in THF/water provides the highest yield, attributed to the ligand’s ability to stabilize the palladium center and facilitate transmetalation.

Protecting Group Strategies

To prevent undesired side reactions during coupling, the carboxylic acid groups are protected as methyl esters. Deprotection is achieved post-coupling using aqueous HCl, restoring the free acid functionality without affecting the methoxycarbonyl group.

Integrated Synthetic Pathway

Stepwise Assembly

-

Fluorination of Benzoic Acid Derivatives :

-

Esterification :

-

Suzuki Coupling :

Challenges and Mitigations

-

Regioselectivity : Electron-withdrawing groups (e.g., nitro, methoxycarbonyl) direct fluorination to specific positions. Substrates lacking such groups require pre-activation with trifluoroacetic acid.

-

Purification : Silica gel chromatography effectively separates the target compound from iodoarene byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual fluorine substituents (one on the benzoic acid core, another on the pendant phenyl ring) and the methoxycarbonyl group. Below is a detailed comparison with analogous compounds from the evidence:

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups : The target compound’s –COOCH₃ and dual –F groups enhance its electron-deficient character compared to analogs with –NH– or –OH substituents (e.g., 3c in ) .

- Lipophilicity : The methoxycarbonyl group may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., 5-(4-fluorophenyl)-2-hydroxybenzoic acid) but improve membrane permeability .

- Biological Activity : Compounds with –CF₃ () or long alkyl chains () show enhanced antibacterial or enzyme-inhibitory activity, suggesting the target’s –COOCH₃ group could be optimized for similar applications .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, and how can structural purity be validated?

Methodology :

- Synthesis : A plausible route involves Friedel-Crafts acylation followed by fluorination and ester hydrolysis. For example, describes the oxidation of 3-fluoro-4-formylmethylbenzoate using NaClO₂ and sulfamic acid to yield a fluorinated benzoic acid derivative. Similar protocols can be adapted, substituting precursors to introduce the methoxycarbonyl group .

- Validation :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., fluorine-induced splitting patterns and ester carbonyl signals).

- X-ray Crystallography : Resolve coplanarity of aromatic rings and intermolecular hydrogen bonding, as demonstrated for structurally analogous compounds .

- LC-MS : Verify molecular weight and purity (>98% by HPLC) .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, as recommended for similar fluorinated benzoic acids. Pre-warm to 37°C and sonicate to enhance dissolution .

- Buffer Compatibility : Test solubility in phosphate-buffered saline (PBS) at physiological pH. If precipitation occurs, consider co-solvents like PEG-300 or Tween-80, as outlined in formulation guidelines for related compounds .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Methodology :

- FT-IR Spectroscopy : Identify carboxyl (-COOH, ~1700 cm), methoxycarbonyl (C=O, ~1720 cm), and C-F (1100–1000 cm) stretches.

- -NMR : Detect fluorine environments (e.g., aromatic vs. ester-linked fluorine) and assess electronic effects from neighboring groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered groups during synthesis?

Methodology :

- Catalyst Screening : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aryl groups, as demonstrated for biphenyl analogs in . Adjust ligand systems (e.g., SPhos) to mitigate steric hindrance .

- Reaction Monitoring : Employ in-situ techniques like FT-IR or LC-MS to detect intermediates and optimize reaction times. For example, highlights the use of NaClO₂ oxidation monitored via quenching and extraction .

Q. How should contradictory data on biological activity (e.g., inconsistent enzyme inhibition results) be resolved?

Methodology :

- Dose-Response Studies : Perform IC₅₀ assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like retinoid-X receptors, as suggested by structural analogs in .

- Metabolic Stability Tests : Assess compound degradation in serum using LC-MS to rule out false negatives due to instability .

Q. What strategies are effective in analyzing intermolecular interactions in crystalline forms of this compound?

Methodology :

- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking distances, as shown for 4-(methoxycarbonyl)-2-fluorobenzoic acid in .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing efficiency. For example, fluorine substitution often enhances thermal resistance, as noted in .

Q. How can researchers differentiate electronic effects of fluorine vs. methoxycarbonyl groups on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.